molecular formula C10H13NO3 B612959 (R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid CAS No. 178357-84-1

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid

Cat. No. B612959
CAS RN: 178357-84-1
M. Wt: 195.22
InChI Key:
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Description

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid, more commonly known as R-3-HPMA, is an organic compound that has been studied extensively in recent years due to its wide range of applications in scientific research and laboratory experiments. R-3-HPMA is a derivative of the amino acid phenylalanine and is a chiral molecule, meaning it exists in two forms, the “R” and “S” forms, that are mirror images of one another. R-3-HPMA has been used in a variety of scientific disciplines, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase is a multifunctional glycosylated and copper-containing oxidase that is highly prevalent in plants and animals . It plays a pivotal role in catalyzing the two key steps of melanogenesis: tyrosine’s hydroxylation to dihydroxyphenylalanine (DOPA), and oxidation of the latter species to dopaquinone . Methyl-D-tyrosine can act as a tyrosinase inhibitor, which is useful in the food and cosmetics industries .

Skin-Whitening Products

The overproduction of melanin can create aesthetic problems along with serious disorders linked to hyperpigmented spots or patches on skin . Methyl-D-tyrosine, as a tyrosinase inhibitor, can be used in skin-whitening products to reduce melanogenesis activity and alleviate hyperpigmentation .

Protection Against Pigmentation and Dermatological Disorders

Synthetic tyrosinase inhibitors with elevated efficacy and fewer side effects are needed in the pharmaceutical and cosmetic industries owing to their protective effect against pigmentation and dermatological disorders . Methyl-D-tyrosine can serve as a potential candidate for this purpose .

Intermediate in Synthesis

Methyl-D-tyrosine can be used as an intermediate in the synthesis of other compounds. For instance, it is used in the synthesis of oxybutynin chloride, an inhibitor of proliferation and suppressor of gene expression in bladder smooth muscle cells .

Development of Organic Semiconductors and Photovoltaic Organic Products

Tyrosinase protein has been used to produce tailor-made melanin and other polyphenolic materials to develop organic semiconductors and photovoltaic organic products . Methyl-D-tyrosine, as a tyrosinase inhibitor, can potentially influence the production of these materials .

Production of Bioengineered Biocatalysts for Industry

The ability to control the activity of tyrosinase through inhibitors like Methyl-D-tyrosine opens up possibilities for the production of bioengineered biocatalysts for industrial applications .

properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-11-9(10(13)14)6-7-2-4-8(12)5-3-7/h2-5,9,11-12H,6H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLCFOOGCNDST-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-Hydroxyphenyl)-2-(methylamino)propanoic acid

Q & A

Q1: What makes Methyl-D-tyrosine valuable in designing peptide antagonists?

A: The incorporation of Methyl-D-tyrosine into peptide sequences can significantly influence their pharmacological properties. Researchers have demonstrated its utility in developing luliberin (luteinizing hormone-releasing hormone) antagonists []. This suggests that the specific stereochemistry and structural features of Methyl-D-tyrosine contribute to enhanced binding affinity and selectivity for target receptors.

Q2: Can you provide an example of how Methyl-D-tyrosine is incorporated into a biologically active peptide?

A: Absolutely. One example is the synthesis of [1-phenylacetyl, 2-O-methyl-D-tyrosine, 6-arginine, 8-arginine, 9-lysinamide]vasopressin (PhAcALVP). This peptide incorporates Methyl-D-tyrosine at the second position and acts as a high-affinity, selective antagonist for the V1a vasopressin receptor [].

Q3: Are there any imaging applications for peptides containing Methyl-D-tyrosine?

A: Yes, researchers have explored the potential of Methyl-D-tyrosine-containing peptides for imaging. For example, PhAcALVP was modified to create bifunctional ligands by attaching fluorescent molecules or biotin to the peptide sequence. This enabled the visualization and study of V1a receptor distribution on cell surfaces using microscopy techniques [].

Q4: Has Methyl-D-tyrosine been investigated for use in Positron Emission Tomography (PET)?

A: While not explicitly mentioned in the provided research, a closely related compound, 3-[18F]fluoro-α-methyl-d-tyrosine (d-[18F]FAMT), has been evaluated as a potential amino acid tracer for PET []. This highlights the potential of Methyl-D-tyrosine derivatives as tools for studying biological processes in vivo.

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